molecular formula C13H13IN4O2 B5196256 N-[4-(acetylamino)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

N-[4-(acetylamino)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B5196256
M. Wt: 384.17 g/mol
InChI Key: QJPCBKCLWYTFLE-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide, also known as AMG-900, is a small molecule inhibitor that targets the mitotic checkpoint protein kinase (Mps1). Mps1 is involved in the regulation of cell division and is overexpressed in many types of cancer cells. The inhibition of Mps1 by AMG-900 has been shown to induce cell death in cancer cells, making it a promising candidate for cancer therapy.

Mechanism of Action

N-[4-(acetylamino)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide inhibits Mps1, a protein kinase that plays a critical role in the regulation of cell division. Mps1 is required for the proper alignment of chromosomes during mitosis, and its inhibition by N-[4-(acetylamino)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide leads to the accumulation of cells with abnormal chromosome numbers. This ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects:
The inhibition of Mps1 by N-[4-(acetylamino)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has several biochemical and physiological effects. Inhibition of Mps1 leads to the activation of the spindle assembly checkpoint, which prevents cells from entering anaphase until all chromosomes are properly aligned. This leads to the accumulation of cells with abnormal chromosome numbers, which ultimately leads to cell death. In addition, inhibition of Mps1 has been shown to induce DNA damage, which may contribute to the cytotoxic effects of N-[4-(acetylamino)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide.

Advantages and Limitations for Lab Experiments

N-[4-(acetylamino)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models of cancer, and its mechanism of action is well understood. However, N-[4-(acetylamino)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide also has some limitations. It is not highly selective for Mps1 and can inhibit other kinases at high concentrations. In addition, its efficacy may be limited by the development of resistance mechanisms in cancer cells.

Future Directions

There are several future directions for the study of N-[4-(acetylamino)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide. One direction is the development of more selective Mps1 inhibitors that can overcome the limitations of N-[4-(acetylamino)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide. Another direction is the investigation of combination therapies that can enhance the efficacy of N-[4-(acetylamino)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide. Finally, the clinical development of N-[4-(acetylamino)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide as a cancer therapy is an important future direction. Clinical trials have shown promising results, and further studies are needed to determine its safety and efficacy in cancer patients.

Synthesis Methods

The synthesis of N-[4-(acetylamino)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(4-acetylamino)phenyl)acetamide in the presence of a base to form N-[4-(acetylamino)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide. The synthesis of N-[4-(acetylamino)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that N-[4-(acetylamino)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide inhibits the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have demonstrated that N-[4-(acetylamino)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide can inhibit tumor growth in mouse models of cancer. These studies suggest that N-[4-(acetylamino)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has potential as a cancer therapy.

properties

IUPAC Name

N-(4-acetamidophenyl)-4-iodo-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IN4O2/c1-8(19)16-9-3-5-10(6-4-9)17-13(20)12-11(14)7-15-18(12)2/h3-7H,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPCBKCLWYTFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=NN2C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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